molecular formula C14H15N3O B12551511 2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine CAS No. 145963-98-0

2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine

Cat. No.: B12551511
CAS No.: 145963-98-0
M. Wt: 241.29 g/mol
InChI Key: BLPWLFXWRXQQRR-UHFFFAOYSA-N
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Description

2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine is an organic compound that features a phenyldiazenyl group attached to a phenoxyethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine typically involves the diazotization of aniline derivatives followed by coupling with phenoxyethanamine. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired diazenyl linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in scaling up the production while ensuring safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, influencing cellular pathways and leading to various biological effects. The compound’s ability to form stable radicals also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine is unique due to its diazenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

145963-98-0

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-(4-phenyldiazenylphenoxy)ethanamine

InChI

InChI=1S/C14H15N3O/c15-10-11-18-14-8-6-13(7-9-14)17-16-12-4-2-1-3-5-12/h1-9H,10-11,15H2

InChI Key

BLPWLFXWRXQQRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCN

Origin of Product

United States

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